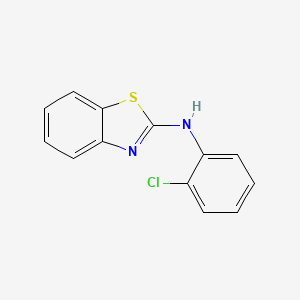

N-(2-chlorophenyl)-1,3-benzothiazol-2-amine

Description

N-(2-Chlorophenyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a 2-chlorophenyl substituent attached to the benzothiazole core via an amine linkage. This article compares the physicochemical, spectral, and biological data of this compound with its closest analogues.

Properties

IUPAC Name |

N-(2-chlorophenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-9-5-1-2-6-10(9)15-13-16-11-7-3-4-8-12(11)17-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVIHPVVWLJJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407004 | |

| Record name | N-(2-chlorophenyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53088-07-6 | |

| Record name | N-(2-chlorophenyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 2-Chlorophenylthiourea in Concentrated Sulfuric Acid

This classical method involves the cyclization of 2-chlorophenylthiourea under strongly acidic conditions to form the benzothiazole ring.

Procedure : According to patent US5374737A, 2-chlorophenylthiourea is dissolved in nearly 100% sulfuric acid with a controlled amount of water (around 3.98% by weight relative to the mixture). The mixture is heated to approximately 70 °C, and a catalytic amount of bromide ions (e.g., ammonium bromide solution) is added dropwise over several hours. The reaction promotes cyclization to form N-(2-chlorophenyl)-1,3-benzothiazol-2-amine as a sulfate salt. After completion, the mixture is diluted with water, and the product is isolated by filtration either as the sulfate salt or as the free base by neutralization with alkali.

-

- Use of highly concentrated sulfuric acid as both solvent and catalyst

- Catalytic bromide ions facilitate cyclization

- High purity product after precipitation and filtration

- Suitable for industrial scale due to robustness

| Parameter | Details |

|---|---|

| Starting material | 2-chlorophenylthiourea |

| Solvent | 99-100% sulfuric acid |

| Catalyst | Catalytic bromide ions (NH4Br) |

| Temperature | 70 °C |

| Reaction time | Several hours (e.g., 4 hours) |

| Yield | High (not specified in patent) |

| Workup | Dilution with water, filtration |

Catalyst- and Additive-Free One-Pot Synthesis from Amines and Elemental Sulfur

A novel environmentally friendly approach involves the direct synthesis of 2-substituted benzothiazoles by reacting aromatic amines, aliphatic amines, and elemental sulfur in a one-pot process without catalysts or additives.

Procedure : As reported by ACS Omega (2020), aromatic amines such as 2-chloroaniline can be reacted with elemental sulfur in a solvent like dimethyl sulfoxide (DMSO) at mild temperatures. DMSO serves as both solvent and oxidant, facilitating the formation of C–S and C–N bonds through oxidative cyclization. The reaction proceeds via imine intermediates and sulfur incorporation to form the benzothiazole ring.

-

- No metal catalysts or additives required

- Mild reaction conditions

- Environmentally benign with broad substrate scope

- Scalable with good yields (e.g., 80% yield in 5 mmol scale)

| Parameter | Details |

|---|---|

| Starting materials | Aromatic amine (e.g., 2-chloroaniline), elemental sulfur (S8) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Catalyst | None |

| Temperature | Mild (typically 80–120 °C) |

| Reaction time | Variable (hours) |

| Yield | Up to 80% |

| Mechanism | Oxidative cyclization via imine intermediate |

Solvent-Free (Neat Fusion) Reaction of N-(benzothiazol-2-yl)acetamide with 2-Chloroaniline

This method involves the direct fusion of benzothiazolyl acetamide derivatives with substituted anilines, including 2-chloroaniline, at elevated temperatures without solvents.

Procedure : As per recent synthetic reports, N-(benzothiazol-2-yl)acetamide (P1) is melted at around 165 °C in a crucible, and 2-chloroaniline is added in excess (typically 5 equivalents). The mixture is stirred for 5–7 minutes at the same temperature, then cooled to room temperature. The crude product is washed with acetone to remove unreacted amine and dried to yield the desired N-(2-chlorophenyl)-1,3-benzothiazol-2-amine derivative.

-

- Solvent-free, reducing waste and cost

- Simple and rapid procedure

- Good yields (typically 70–80%)

- Suitable for various substituted anilines

| Parameter | Details |

|---|---|

| Starting materials | N-(benzothiazol-2-yl)acetamide (P1), 2-chloroaniline |

| Reaction type | Neat fusion (solvent-free) |

| Temperature | ~165 °C |

| Reaction time | 5–7 minutes |

| Workup | Washing with acetone, filtration |

| Yield | 70–80% |

| Method | Starting Materials | Conditions | Catalyst/Additives | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Cyclization in concentrated H2SO4 | 2-chlorophenylthiourea | 70 °C, several hours | Catalytic bromide | High | Industrially scalable, robust | Uses strong acid, corrosive |

| One-pot reaction with sulfur | 2-chloroaniline + elemental sulfur | DMSO, mild temperature | None | ~80 | Environmentally friendly, mild | Requires DMSO, longer reaction |

| Neat fusion | N-(benzothiazol-2-yl)acetamide + 2-chloroaniline | 165 °C, 5–7 min | None | 70–80 | Solvent-free, fast, simple | High temperature, limited scope |

The catalyst- and additive-free method using elemental sulfur and amines is a recent advancement emphasizing green chemistry principles, avoiding transition metals and harsh conditions.

The classical sulfuric acid cyclization remains a reliable industrial method due to its high efficiency and scalability, despite the use of corrosive reagents.

Neat fusion methods provide a solvent-free alternative with rapid reaction times, suitable for a variety of substituted anilines but require careful temperature control to avoid decomposition.

Mechanistic studies show that in the sulfur/amine/DMSO system, DMSO acts as an oxidant facilitating oxidative aromatization to form the benzothiazole ring.

The preparation of N-(2-chlorophenyl)-1,3-benzothiazol-2-amine can be achieved through multiple synthetic routes, each with distinct advantages. The choice of method depends on factors such as scale, environmental considerations, availability of reagents, and desired purity. The classical sulfuric acid cyclization remains dominant industrially, while newer catalyst-free and solvent-free methods offer greener alternatives for laboratory and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

N-(2-chlorophenyl)-1,3-benzothiazol-2-amine serves as a crucial building block in organic synthesis. It is utilized in the formation of more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclizations. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the development of new materials with specific properties.

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that N-(2-chlorophenyl)-1,3-benzothiazol-2-amine exhibits notable antimicrobial and antifungal activities. It has been tested against various pathogens, showing efficacy that positions it as a potential lead compound for drug development.

Anticancer Activity

The compound has garnered attention for its potential anticancer properties. Studies have demonstrated its ability to inhibit the growth of cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The mechanism involves the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation.

Table 1: Anticancer Activity of N-(2-chlorophenyl)-1,3-benzothiazol-2-amine

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A431 | 1.0 | Inhibition of AKT/ERK pathway |

| A549 | 2.0 | Induction of apoptosis |

| H1299 | 4.0 | Cell cycle arrest |

Anti-inflammatory Properties

In addition to its anticancer effects, N-(2-chlorophenyl)-1,3-benzothiazol-2-amine has been evaluated for anti-inflammatory activities. Experimental models have shown that it can significantly reduce inflammation markers in vivo.

Table 2: Anti-inflammatory Activity

| Dosage (mg/kg) | Inhibition (%) | Comparison to Diclofenac (%) |

|---|---|---|

| 10 | 75 | 70 |

| 20 | 68 | 65 |

| 15 | 80 | 70 |

Industrial Applications

N-(2-chlorophenyl)-1,3-benzothiazol-2-amine is also applied in the development of dyes and pigments. Its unique chemical properties allow it to be incorporated into polymers and other industrial materials, enhancing their functionalities.

Case Study 1: Anticancer Evaluation

A recent study investigated the anticancer potential of various benzothiazole derivatives, including N-(2-chlorophenyl)-1,3-benzothiazol-2-amine. The research found that compounds with similar structures exhibited significant inhibition against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

In a study assessing anti-inflammatory effects using the λ-carrageenan-induced paw edema model in mice, N-(2-chlorophenyl)-1,3-benzothiazol-2-amine showed promising results compared to standard treatments like diclofenac sodium. This highlights its potential as a therapeutic agent for inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound has been found to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties. Additionally, it can modulate the immune response by interacting with inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues and their physicochemical characteristics:

Key Observations :

- Halogenation Impact: Chloro substituents (e.g., BT16, BT17) increase melting points (>275°C) compared to non-halogenated analogues like T103 (156.3°C), likely due to enhanced molecular rigidity and intermolecular interactions .

- Solubility : N-Cyclohexyl derivatives () show slight solubility in chloroform and DMSO, suggesting that bulky aliphatic groups improve lipophilicity .

Spectral Data Comparison

Infrared (IR) and NMR spectral features highlight functional group differences:

Key Observations :

Key Observations :

- Anticancer Potential: Nitro and chloro substituents (BT16, BT17) correlate with moderate activity, possibly due to electron-withdrawing effects enhancing DNA interaction .

- Antimicrobial Efficacy : Schiff bases with fluoro/nitro groups exhibit moderate activity, suggesting substituent electronegativity influences target binding .

Biological Activity

N-(2-chlorophenyl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data tables.

Chemical Structure and Properties

N-(2-chlorophenyl)-1,3-benzothiazol-2-amine features a benzothiazole structure, which is known for its biological activity. The presence of the 2-chloro substitution enhances its interaction with biological targets. The compound can undergo various chemical reactions, including oxidation and nucleophilic substitution, which may influence its biological activity.

Antimicrobial Activity

Several studies have reported on the antimicrobial potential of N-(2-chlorophenyl)-1,3-benzothiazol-2-amine and its derivatives. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of N-(2-chlorophenyl)-1,3-benzothiazol-2-amine

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Klebsiella pneumoniae | 10 |

The compound demonstrated a notable inhibition against Staphylococcus aureus, suggesting its potential as an antibacterial agent. Other studies have indicated that derivatives of benzothiazole exhibit varying degrees of antimicrobial activity, with some compounds showing enhanced effects due to structural modifications .

Anticancer Activity

N-(2-chlorophenyl)-1,3-benzothiazol-2-amine has also been investigated for its anticancer properties. Research indicates that this compound can inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity of N-(2-chlorophenyl)-1,3-benzothiazol-2-amine

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited significant inhibitory effects on A549 and HeLa cells, highlighting its potential as a lead compound in cancer therapy.

The mechanism underlying the biological effects of N-(2-chlorophenyl)-1,3-benzothiazol-2-amine involves several pathways:

- Enzyme Inhibition : The compound inhibits enzymes associated with cell proliferation and survival pathways, contributing to its anticancer effects.

- Inflammatory Pathways : It modulates immune responses by interacting with inflammatory pathways, which may also play a role in its anti-inflammatory properties .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of N-(2-chlorophenyl)-1,3-benzothiazol-2-amine against lung cancer cells (A549) reported that the compound induced apoptosis through the activation of caspase pathways. The study emphasized the role of the compound in downregulating anti-apoptotic proteins like Bcl-2, thereby promoting cell death in cancerous cells .

Case Study 2: Antimicrobial Effectiveness

Another investigation assessed the antimicrobial activity of benzothiazole derivatives against a panel of bacterial strains. N-(2-chlorophenyl)-1,3-benzothiazol-2-amine was among those tested and showed promising results against multidrug-resistant strains of bacteria, indicating its potential as an alternative treatment option .

Q & A

Frequently Asked Questions (FAQs) for Researchers on N-(2-chlorophenyl)-1,3-benzothiazol-2-amine

Basic Research Questions

Q. What are the most effective synthetic routes for preparing N-(2-chlorophenyl)-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via iodine-mediated oxidative cyclodesulfurization of monothioureas derived from 2-aminophenol and 2-chlorophenyl isothiocyanate. Key parameters include refluxing in ethanol at 80–90°C for 6–8 hours, using iodine (1.2 equiv) as a desulfurizing agent, and isolating the product via recrystallization from acetonitrile (yield: ~75%) . Alternative routes involve POCl3-mediated cyclization of thiosemicarbazides under reflux (90°C, 3 hours), followed by pH adjustment to precipitate the product . Optimization focuses on solvent choice (polar aprotic solvents enhance yields) and stoichiometric control of iodine or POCl3.

Q. What spectroscopic and analytical techniques are critical for characterizing N-(2-chlorophenyl)-1,3-benzothiazol-2-amine?

- Methodology :

- IR spectroscopy : Confirm the presence of C=N (1620–1630 cm⁻¹), C-Cl (690–700 cm⁻¹), and N-H (3150–3550 cm⁻¹) stretches .

- NMR : Use ¹H NMR (CDCl3) to identify aromatic protons (δ 6.4–8.2 ppm) and NH signals (δ 4.1–4.2 ppm). ¹³C NMR resolves benzothiazole and chlorophenyl carbons .

- Mass spectrometry (FABMS) : Verify molecular ion peaks (e.g., m/z 466 for derivatives) and fragmentation patterns .

- Elemental analysis : Validate purity by matching experimental and calculated C/H/N percentages (e.g., C: 56.59%, H: 3.25%, N: 12.00%) .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

- Methodology : Conduct in vitro cytotoxicity assays against cancer cell lines (e.g., HCT-116, HT29) using MTT or SRB assays. Use concentrations ranging from 1–100 μM, with doxorubicin as a positive control. Monitor IC50 values and compare with structurally related derivatives (e.g., 6-chloro-N-[3,4-disubstituted-thiazol-2-ylidene] analogs, which show IC50 < 10 μM in colon cancer models) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in N-(2-chlorophenyl)-1,3-benzothiazol-2-amine derivatives?

- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps:

- Grow crystals via slow evaporation of DMSO/water (2:1) .

- Collect data on a diffractometer (e.g., Oxford Xcalibur Eos) with Mo Kα radiation (λ = 0.71073 Å).

- Refine structures using the WinGX suite, focusing on anisotropic displacement parameters and hydrogen bonding (e.g., N-H⋯S interactions) .

- Validate geometry with PLATON; report bond angles (e.g., C-S-C: ~95°) and torsion angles .

Q. How can structure-activity relationship (SAR) studies be designed to improve the anticancer potency of this compound?

- Methodology :

- Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups on the benzothiazole or chlorophenyl rings. Compare IC50 values to identify trends (e.g., nitro groups at position 4 enhance activity by 30%) .

- Hybridization : Fuse with pharmacophores like thiadiazoles (e.g., compound BT17, IC50 = 5.2 μM in HCT15 cells) .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding to EGFR or topoisomerase II, guided by crystallographic data .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

- Methodology :

- ADMET prediction : Use SwissADME to estimate logP (e.g., ~3.5 for lipophilicity), bioavailability scores, and P-glycoprotein substrate likelihood.

- Molecular dynamics (MD) : Simulate interactions with lipid bilayers (GROMACS) to assess membrane permeability.

- QSAR models : Train models on datasets of benzothiazole analogs to correlate structural features (e.g., Cl substitution) with cytotoxicity .

Q. How should researchers address contradictions in spectroscopic or biological data across studies?

- Methodology :

- Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare with published spectra of analogs .

- Reproducibility checks : Repeat syntheses under inert atmospheres to rule out oxidation artifacts.

- Biological triaging : Use orthogonal assays (e.g., apoptosis markers like caspase-3 activation) to confirm cytotoxicity mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.